molecular formula C29H29ClN4O5S B2803809 3-[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 422290-26-4

3-[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B2803809
CAS No.: 422290-26-4
M. Wt: 581.08
InChI Key: KNBCECFWMFAKMR-UHFFFAOYSA-N
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Description

3-[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a useful research compound. Its molecular formula is C29H29ClN4O5S and its molecular weight is 581.08. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Research has focused on the synthesis and evaluation of quinazolinone derivatives for their potential antitumor activities. A study highlighted the synthesis of a novel series of quinazolinones that demonstrated significant broad-spectrum antitumor activity. These compounds, including derivatives similar in structure to the specified chemical, were found to be potent against various cancer cell lines, showcasing higher efficacy than some traditional chemotherapy agents. Their activity was attributed to the inhibition of critical kinases involved in cancer cell proliferation (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Properties

Another study focused on the synthesis of quinazolinone derivatives to assess their potential as antimicrobial agents. The research led to the development of compounds exhibiting notable antibacterial and antifungal activities, highlighting the versatility of quinazolinone derivatives in combating microbial infections. The study emphasizes the structural modifications that can enhance these properties, suggesting the compound could have similar applications (N. Desai et al., 2007).

ADP-Ribosylation Studies

In the context of biochemical research, the compound has been implicated in studies involving the inhibition of ADP-ribosyltransferase ARTD3/PARP3, a protein involved in DNA repair processes. By designing inhibitors around the quinazolinone scaffold, researchers aim to elucidate the role of ADP-ribosylation in cellular processes and explore therapeutic avenues for diseases related to DNA damage and repair mechanisms (A. Lindgren et al., 2013).

Neurokinin-1 Receptor Antagonism

Quinazolinone derivatives have also been evaluated for their role as neurokinin-1 (NK1) receptor antagonists, with potential implications in treating conditions such as emesis and depression. The synthesis of water-soluble, orally active NK1 receptor antagonists demonstrates the compound's adaptability in developing therapeutics with favorable pharmacokinetic profiles (T. Harrison et al., 2001).

Enzyme Inhibition for Disease Treatment

The compound's framework has served as a basis for creating enzyme inhibitors targeting specific diseases, including Alzheimer's. By synthesizing N-substituted derivatives, researchers aim to discover new drug candidates that can modulate biological pathways implicated in neurodegenerative diseases, showcasing the compound's potential in medicinal chemistry and drug discovery efforts (A. Rehman et al., 2018).

Properties

IUPAC Name

3-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN4O5S/c1-38-24-12-11-19(17-25(24)39-2)13-15-31-26(35)14-16-34-28(37)20-7-3-5-9-22(20)33-29(34)40-18-27(36)32-23-10-6-4-8-21(23)30/h3-12,17H,13-16,18H2,1-2H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBCECFWMFAKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.